Hercynine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

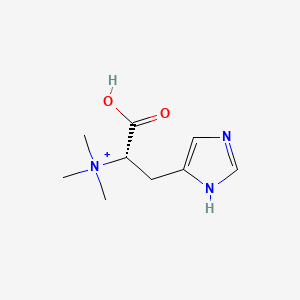

Hercynine is the precursor and redox metabolite of ergothioneine, which regulates microbial physiology and enables the survival of microbes under stressful conditions encountered in their natural environments .

Synthesis Analysis

This compound is the main precursor of L-ergothioneine biosynthesis. It has been detected in key human biological specimens such as urine, whole blood, plasma, and saliva . An improved chemical synthesis of ergothioneine and its biosynthetic pathway intermediates has been reported, using either histidine or ergothioneine as the starting material . The synthesis of this compound involves N,N-dimethyl-L-histidine hydrochloride with ammonia in methanol; water; pH=9 and methyl iodide in methanol; water at 20 .

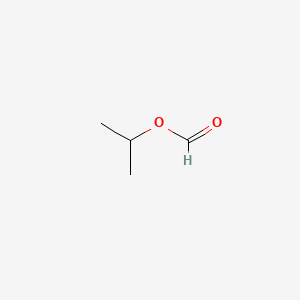

Molecular Structure Analysis

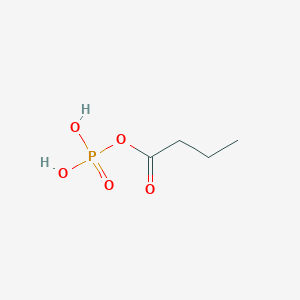

This compound has a molecular formula of C9H15N3O2. Its average mass is 197.234 Da and its monoisotopic mass is 197.116425 Da . The molecular weight is 197.24 .

Chemical Reactions Analysis

The oxidation mechanism of ergothioneine, which involves this compound, has been studied. One molecule of ergothioneine was able to reduce 2 molecules of hydrogen peroxide. This compound was found to react with the more potent oxidant hypochlorite .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.24 g/mol . It is a solid substance with an off-white to pale yellow color . This compound is slightly soluble in methanol and water .

Applications De Recherche Scientifique

Biosynthesis and Biological Role

- Hercynine serves as the main precursor in the biosynthesis of l-ergothioneine, a compound with significant antioxidant properties. Its presence and concentration in various human biological specimens, including saliva and blood, have been extensively studied using techniques like capillary electrophoresis coupled to tandem mass spectrometry (CE–MS/MS) (Sotgia et al., 2016).

- Another study developed a method for the quantitative analysis of this compound in human whole blood, highlighting its role in assessing oxidative stress and other biological processes (Sotgia et al., 2018).

- Research on mycobacteria indicates that these organisms synthesize ergothioneine and this compound, suggesting an evolutionary pathway from histidine to ergothioneine via this compound (Genghof & Van Damme, 1964).

In Food and Beverages

- This compound has been measured in various beverages, including tea, coffee, beer, and wine, through LC-ESI-MS/MS methods. This research provides insights into its potential as a marker of antioxidant activity in these products (Sotgia et al., 2018).

Biochemical Processes

- Studies on Neurospora crassa, a type of fungus, show that cell-free extracts can catalyze the methylation of l-histidine to form this compound, suggesting a unique biochemical process for this compound formation (Reinhold et al., 1970).

- Research on Mycobacterium smegmatis revealed that ergothioneine synthesis from endogenous this compound occurs under certain conditions, providing a deeper understanding of the biosynthetic pathway (Genghof & Van Damme, 1968).

Antioxidant Properties and Therapeutic Potential

- The antioxidant properties of ergothioneine, derived from this compound, were explored in a study focusing on its potential role in oxidative degradation of hyaluronan and wound healing, indicating its therapeutic applications (Valachová et al., 2020).

- A recent study proposed an antioxidation mechanism of ergothioneine based on the oxidation product this compound, providing insights into its redox mechanism and biological role (Ando & Morimitsu, 2021).

Ergothioneine Transport and Metabolism

- Investigations into the substrate specificity of the ergothioneine transporter in relation to this compound have contributed to understanding the physiological functions of these compounds and their transport mechanisms within the body (Grigat et al., 2007).

Mécanisme D'action

Orientations Futures

Research has shown that Hercynine, along with ergothioneine and histidine, can have an impact on the oxidative degradation of hyaluronan and wound healing . This suggests potential future directions in the medical and health fields, particularly in relation to wound healing and antioxidant research .

Propriétés

Numéro CAS |

534-30-5 |

|---|---|

Formule moléculaire |

C9H15N3O2 |

Poids moléculaire |

197.23 g/mol |

Nom IUPAC |

3-(1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14) |

Clé InChI |

GPPYTCRVKHULJH-UHFFFAOYSA-N |

SMILES isomérique |

C[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)O |

SMILES |

C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |

SMILES canonique |

C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |

melting_point |

237 - 238 °C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)

![(1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate](/img/structure/B1221727.png)